molecular formula C19H13NO B14675277 (E)-N-(Dibenzo[b,d]furan-2-yl)-1-phenylmethanimine CAS No. 35751-59-8

(E)-N-(Dibenzo[b,d]furan-2-yl)-1-phenylmethanimine

Cat. No.: B14675277
CAS No.: 35751-59-8
M. Wt: 271.3 g/mol
InChI Key: KQCIUXQUXYIIAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(Dibenzo[b,d]furan-2-yl)-1-phenylmethanimine is an organic compound that belongs to the class of imines. This compound features a dibenzofuran moiety linked to a phenylmethanimine group through an E-configuration double bond. The structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(Dibenzo[b,d]furan-2-yl)-1-phenylmethanimine typically involves the condensation of dibenzofuran-2-carbaldehyde with aniline under acidic or basic conditions. The reaction is often carried out in the presence of a dehydrating agent to facilitate the formation of the imine bond. Common solvents used in this synthesis include ethanol, methanol, or dichloromethane.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale condensation reactions using automated reactors. The process would likely include steps for purification, such as recrystallization or chromatography, to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(Dibenzo[b,d]furan-2-yl)-1-phenylmethanimine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the imine group into an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., Br₂, Cl₂) or nucleophiles (e.g., NH₃, OH⁻) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Conversion to the corresponding amine.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

(E)-N-(Dibenzo[b,d]furan-2-yl)-1-phenylmethanimine has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (E)-N-(Dibenzo[b,d]furan-2-yl)-1-phenylmethanimine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    Dibenzofuran: A parent compound with similar structural features but lacking the imine group.

    Phenylmethanimine: A simpler imine compound without the dibenzofuran moiety.

    Benzofuran Derivatives: Compounds with similar furan-based structures but different substituents.

Uniqueness

(E)-N-(Dibenzo[b,d]furan-2-yl)-1-phenylmethanimine is unique due to its combination of the dibenzofuran and phenylmethanimine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

35751-59-8

Molecular Formula

C19H13NO

Molecular Weight

271.3 g/mol

IUPAC Name

N-dibenzofuran-2-yl-1-phenylmethanimine

InChI

InChI=1S/C19H13NO/c1-2-6-14(7-3-1)13-20-15-10-11-19-17(12-15)16-8-4-5-9-18(16)21-19/h1-13H

InChI Key

KQCIUXQUXYIIAI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=NC2=CC3=C(C=C2)OC4=CC=CC=C43

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.